molecular formula C8H10N4O2 B1519647 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide CAS No. 1214715-81-7

2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide

Cat. No. B1519647
CAS RN: 1214715-81-7
M. Wt: 194.19 g/mol
InChI Key: QBIYLGAUKJWLHT-UHFFFAOYSA-N
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Description

The compound “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C8H10N4O2 . This indicates that the compound contains 8 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines have been studied extensively. For example, one study reported chlorophyll-catalyzed 1,2-acyl migration reactions to achieve α-amino carbonyl compounds directly from enaminones . Another study discussed the reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings .

Scientific Research Applications

Structure-Activity Relationship Studies

The compound 2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide is explored in the context of structure-activity relationship studies, particularly within a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor. These studies aim to optimize potency, leading to the identification of compounds with significant in vitro potency and in vivo activity as anti-inflammatory and antinociceptive agents, indicating the potential of H4R antagonists in pain management. This highlights the compound's relevance in the development of new therapeutic agents targeting the histamine H4 receptor, with implications for treating inflammation and pain (Altenbach et al., 2008).

Corrosion Inhibition

In the field of materials science, derivatives of this compound, specifically 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, have been synthesized and evaluated as corrosion inhibitors. These compounds demonstrate significant corrosion prevention efficiencies, highlighting their potential application in protecting steel surfaces in acidic and mineral oil mediums. This research provides insights into the development of new corrosion inhibitors for industrial applications (Yıldırım & Cetin, 2008).

Synthetic Chemistry

The compound has also been explored in synthetic chemistry for the development of novel synthetic routes and methodologies. For example, a study on the synthesis of 2-furan-2-ylacetamides starting from (Z)-2-en-4-yn-1-ols showcases a novel synthesis method involving palladium-catalyzed oxidative aminocarbonylation. This method demonstrates the compound's utility in the synthesis of complex organic molecules, contributing to advancements in synthetic organic chemistry (Gabriele et al., 2006).

Future Directions

The future directions for the study of “2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide” and similar compounds could involve further exploration of their synthesis processes, mechanisms of action, and potential applications in various fields such as medicine and pharmacology. The development of new pyrimidines as anti-inflammatory agents is also a promising area of research .

properties

IUPAC Name

2-(carbamoylamino)-2-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-7(13)6(12-8(10)14)5-1-3-11-4-2-5/h1-4,6H,(H2,9,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIYLGAUKJWLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(=O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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